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Compound of Interest

Compound Name: JW480

Cat. No.: B560292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JW480, a

potent and selective inhibitor of the serine hydrolase KIAA1363. JW480 was developed using

activity-based protein profiling (ABPP) guided medicinal chemistry to ensure high potency for

its target and selectivity across the broader serine hydrolase enzyme class.[1][2] Its

development has provided a critical tool for the pharmacological characterization of KIAA1363,

an enzyme implicated in the pathogenesis of aggressive cancers.[1][2][3]

Mechanism of Action
JW480 is an O-aryl carbamate that is believed to act as an irreversible inhibitor of its target

enzyme, KIAA1363 (also known as AADACL1 or NCEH1).[1] The proposed mechanism

involves the carbamoylation of the catalytic serine nucleophile within the enzyme's active site.

[1] This covalent modification is consistent with the mechanism of other carbamate inhibitors of

serine hydrolases and is supported by competitive ABPP results showing sustained, time-

dependent inhibition of KIAA1363 in tissue extracts from JW480-treated animal models.[1]

Quantitative Selectivity Profile
The potency and selectivity of JW480 have been rigorously characterized in various biological

systems, including cancer cell lines and mouse brain tissue.[1][4] These studies consistently

demonstrate that JW480 is a low-nanomolar inhibitor of KIAA1363.
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On-Target Potency
The inhibitory potency of JW480 against its primary target, KIAA1363, has been quantified

through competitive ABPP assays. The half-maximal inhibitory concentration (IC50) values

highlight its strong activity in both isolated proteomes (in vitro) and living cells (in situ).

System Assay Type IC50 Value (nM)

Human PC3 Prostate Cancer

Cell Proteome
In vitro 12

Human PC3 Prostate Cancer

Cells
In situ 6

Mouse Brain Membrane

Proteome
In vitro 20

Data sourced from multiple studies.[1][4]

Off-Target Profile
The selectivity of JW480 was assessed across a broad range of serine hydrolases using high-

resolution, mass spectrometry-based competitive ABPP-MudPIT.[1] In combined analyses of

proteomes from cancer cells and mouse brain, over 40 distinct serine hydrolase activities were

profiled.[1]

Off-Target Enzyme Enzyme Class Profiling Result

Carboxylesterase ES1 Carboxylesterase Single off-target detected.[1][5]

>40 Other Serine Hydrolases Various No detectable inhibition.[1]

This remarkable selectivity demonstrates that JW480 is a highly focused inhibitor. The cross-

reactivity with carboxylesterases is a known characteristic of some carbamate-based serine

hydrolase inhibitors and is often associated with xenobiotic metabolism.[1]

Experimental Protocols
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The primary methodology used to define the potency and selectivity of JW480 is Competitive

Activity-Based Protein Profiling (ABPP).[1][5] ABPP is a powerful chemical proteomics

technique that utilizes active site-directed chemical probes to assess the functional state of

entire enzyme families in complex proteomes.[6][7][8]

Competitive ABPP Workflow
The general workflow for assessing an inhibitor's profile using competitive ABPP is as follows:

Proteome Preparation: A complex biological sample (e.g., cell lysate, tissue homogenate) is

prepared.

Inhibitor Incubation: The proteome is incubated with varying concentrations of the test

inhibitor (e.g., JW480). This allows the inhibitor to bind to its target enzyme(s).

Probe Labeling: The proteome is then treated with a broad-spectrum, reporter-tagged

Activity-Based Probe (ABP). For serine hydrolases, a fluorophosphonate (FP) probe coupled

to a reporter tag (like a fluorophore or biotin) is commonly used. The ABP covalently labels

the active sites of serine hydrolases that have not been blocked by the inhibitor.

Analysis: The proteome is analyzed to quantify the extent of ABP labeling for each enzyme.

A reduction in labeling for a specific enzyme in the presence of the inhibitor indicates that the

inhibitor binds to that enzyme.

Gel-Based Analysis: If the ABP has a fluorescent tag, proteins are separated by SDS-

PAGE, and labeled enzymes are visualized via in-gel fluorescence scanning. The

decrease in fluorescence intensity of a protein band with increasing inhibitor concentration

is used to calculate the IC50.[1][6]

Mass Spectrometry-Based Analysis (ABPP-MudPIT): For higher resolution and broader

coverage, a biotin-tagged ABP is used. Labeled proteins are enriched and then identified

and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This method

provides a more comprehensive view of selectivity across the proteome.[1]
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Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Signaling Pathway and Biological Impact
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JW480's primary target, KIAA1363, is a key enzyme in the metabolism of neutral ether lipids.[2]

Specifically, it hydrolyzes 2-acetyl monoalkylglycerol ethers (MAGEs).[1][9] In aggressive

cancer cells, KIAA1363 is often highly expressed, leading to alterations in MAGE lipid levels

that support pro-tumorigenic activities.[1][2]

By inhibiting KIAA1363, JW480 blocks MAGE hydrolysis, leading to a reduction in MAGE lipids.

[1] This disruption of the KIAA1363-MAGE pathway has been shown to impair several cancer-

related phenotypes, including cell migration, invasion, survival, and in vivo tumor growth.[1][2]

[4] These findings establish the KIAA1363-MAGE pathway as a pro-tumorigenic metabolic

route and validate JW480 as a valuable probe for its disruption.[1][2]
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Caption: JW480's mechanism of action on the KIAA1363-MAGE pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b560292?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21513884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119342/
https://www.researchgate.net/figure/The-Selective-AADACL1-Inhibitor-JW480-Blocks-Platelet-and-Megakaryocyte-Functions_fig4_256329808
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119342/
https://pubmed.ncbi.nlm.nih.gov/21513884/
https://www.benchchem.com/product/b560292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119342/
https://pubmed.ncbi.nlm.nih.gov/21513884/
https://www.caymanchem.com/product/10879/jw-480
https://www.benchchem.com/product/b560292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119342/
https://pubmed.ncbi.nlm.nih.gov/21513884/
https://www.benchchem.com/product/b560292?utm_src=pdf-body-img
https://www.benchchem.com/product/b560292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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